3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole
Overview
Description
3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole typically involves the reaction of hydrazine with chalcones. The chalcones are prepared from substituted acetophenones and itaconic anhydride. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory response. This inhibition can reduce the production of prostaglandins, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another nitrogen-containing heterocycle with significant biological activities, including antibacterial and antifungal properties.
Pyrrolone: Known for its diverse biological activities such as antimicrobial and anticancer effects.
Uniqueness
3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific desired properties.
Properties
IUPAC Name |
2-(4-methylphenyl)-1H-pyrazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-2-4-9(5-3-8)12-7-6-10(13)11-12/h2-7H,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIYKQSGEUKDSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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